1-{2-[(2,3-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-DIMETHYLANILINO)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE is an organic compound that features a thiazole ring substituted with a dimethylanilino group and a methyl group
Vorbereitungsmethoden
The synthesis of 1-[2-(2,3-DIMETHYLANILINO)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylaniline and 4-methyl-1,3-thiazole-5-carboxylic acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as hydrochloric acid.
Synthetic Route: The 2,3-dimethylaniline is reacted with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a dehydrating agent to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[2-(2,3-DIMETHYLANILINO)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,3-DIMETHYLANILINO)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Wirkmechanismus
The mechanism by which 1-[2-(2,3-DIMETHYLANILINO)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2,3-DIMETHYLANILINO)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE can be compared with other similar compounds, such as:
2-(2,3-Dimethylanilino)-4-methyl-1,3-thiazole: Similar structure but lacks the ethanone group.
1-[2-(2,5-Dimethylanilino)-4-methyl-1,3-thiazol-5-yl]ethanone: Similar but with a different substitution pattern on the aniline ring.
Eigenschaften
Molekularformel |
C14H16N2OS |
---|---|
Molekulargewicht |
260.36 g/mol |
IUPAC-Name |
1-[2-(2,3-dimethylanilino)-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-8-6-5-7-12(9(8)2)16-14-15-10(3)13(18-14)11(4)17/h5-7H,1-4H3,(H,15,16) |
InChI-Schlüssel |
HXVSGKVDQYONIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC2=NC(=C(S2)C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.